Selenomethionine Se-75, DL-

Pharmacokinetics Selenium bioavailability Nuclear medicine

DL-Selenomethionine Se-75 (CAS 7246-06-2) is a racemic, radiolabeled amino acid analogue in which the sulfur atom of methionine is replaced by the gamma-emitting radioisotope selenium-75. As a methionine surrogate, it is actively incorporated into newly synthesized proteins, particularly the digestive enzymes of the pancreas, enabling non-invasive scintigraphic visualization of pancreatic function and space-occupying lesions.

Molecular Formula C5H11NO2Se
Molecular Weight 192.07 g/mol
CAS No. 7246-06-2
Cat. No. B3056570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenomethionine Se-75, DL-
CAS7246-06-2
Molecular FormulaC5H11NO2Se
Molecular Weight192.07 g/mol
Structural Identifiers
SMILESC[Se]CCC(C(=O)O)N
InChIInChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4
InChIKeyRJFAYQIBOAGBLC-ZEMBQCNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Selenomethionine Se-75 (CAS 7246-06-2): Radiochemical Identity and Core Characteristics for Diagnostic Procurement


DL-Selenomethionine Se-75 (CAS 7246-06-2) is a racemic, radiolabeled amino acid analogue in which the sulfur atom of methionine is replaced by the gamma-emitting radioisotope selenium-75 [1]. As a methionine surrogate, it is actively incorporated into newly synthesized proteins, particularly the digestive enzymes of the pancreas, enabling non-invasive scintigraphic visualization of pancreatic function and space-occupying lesions [2]. The Se-75 nuclide possesses a physical half-life of 128 days and a principal gamma emission at 0.27 MeV, a combination that provides a practical balance between shelf-life and imaging resolution for clinical nuclear medicine departments [3]. Radiolabeled at the selenium position rather than an external tag, the compound retains the full biochemical recognition of native methionine, a property not shared by halogen-labeled or chelate-conjugated amino acid tracers [4].

Why Generic Substitution Fails for DL-Selenomethionine Se-75: The Consequences of Isomer, Labeling, and Chemical Form on Diagnostic Accuracy


Selenium-75-labeled compounds are not interchangeable diagnostic commodities. The optical configuration of the selenomethionine molecule directly governs tissue uptake selectivity: D-selenomethionine-75Se accumulates in murine solid tumors at levels several-fold higher than the L-isomer, while pancreas uptake remains comparable between enantiomers [1]. Substituting an inorganic 75Se source such as sodium selenite fundamentally alters pharmacokinetics—absorption drops from 95–97% to 91–93%, urinary excretion increases significantly during the first week, and whole-body retention diverges for an extended period, as demonstrated in paired rat studies [2]. Furthermore, other 75Se-labeled amino acids (e.g., selenocysteine derivatives) tested as pancreas-scanning agents fail to concentrate sufficiently in the pancreas despite lower cumulative radiation doses, rendering them diagnostically inferior [3]. Even the choice of radioisotope is consequential: externally labeled amino acids such as I-131-iodotyrosine show zero pancreatic uptake because the halogen tag blocks incorporation into protein [4]. These differences, rooted in stereochemistry, chemical form, and labeling position, make generic substitution a direct risk to diagnostic accuracy and scan interpretability.

Quantitative Differentiation Evidence for DL-Selenomethionine Se-75: Head-to-Head Comparative Data for Procurement Decision-Making


Superior Intestinal Absorption and Whole-Body Retention of Selenomethionine Se-75 vs. Inorganic Selenite-75Se

In a direct head-to-head rat study, orally administered [75Se]selenomethionine demonstrated significantly higher intestinal absorption than [75Se]sodium selenite. The absorption fraction for selenomethionine was 95–97% of the administered dose, compared with 91–93% for selenite [1]. During the first week post-administration, urinary excretion of absorbed 75Se from selenite was greater than from selenomethionine [1]. In a parallel human study involving four women, [75Se]selenomethionine absorption reached 95.5–97.3%, and the compound exhibited greater whole-body retention and lower endogenous urinary and fecal losses compared with [75Se]selenite administered to the same subjects in an earlier investigation; these differences persisted throughout the entire 33–44 week observation period [2].

Pharmacokinetics Selenium bioavailability Nuclear medicine

Enantiomer-Dependent Differential Tumor vs. Pancreas Uptake: D- vs. L-Selenomethionine-75Se

In a direct comparative biodistribution study in tumor-bearing mice, D-selenomethionine-75Se (D-SeMet-75Se) exhibited in vivo uptake in both Ehrlich solid tumor and Sarcoma-180 solid tumor that was several-fold higher than that of L-selenomethionine-75Se (L-SeMet-75Se), while uptake in the pancreas was similar for both enantiomers [1]. Excretion rates into urine and feces over 48 hours did not differ between the D- and L-forms in normal mice [1]. In vitro experiments on Ehrlich ascites tumor cells confirmed that D-SeMet-75Se enters cells via a Na+-dependent active transport system, with evidence for an additional transport mechanism specific to the D-form in tumor cells [1].

Tumor imaging Stereochemistry Biodistribution

Superior Pancreatic Concentration vs. Alternative 75Se-Amino Acid Scanning Agents

The Radiochemical Centre developed and submitted for clinical trial six alpha-amino acids labeled with 75Se as potential alternatives to L-selenomethionine for pancreas scanning. Of these, four were tested: D-selenomethionine and three selenocysteine derivatives. Dynamic scintillation camera studies demonstrated that while liver uptake was substantial for all agents, only L-selenomethionine (and by extension the DL-racemate containing the L-form) achieved pancreatic concentration sufficient for diagnostic imaging [1]. Although two of the alternative agents exhibited lower cumulative activity and absorbed dose, their lack of adequate pancreatic concentration rendered them inferior as scanning agents [1]. Whole-body counter measurements confirmed that retention of activity from agents showing early plasma protein incorporation was similar to that of L-selenomethionine, but this favorable pharmacokinetic profile did not compensate for the deficit in pancreas targeting [1].

Pancreas scintigraphy Radiopharmaceutical screening Comparative imaging agents

Radiochemical Purity Specification: 100% Achievable via Patent-Prescribed Synthesis Route

A patented synthesis method for 75Se-selenomethionine starting from alkali methyl selenide containing 75Se, reacted with 2-amino-4-halogen butyric acid ester in an alkaline alkanolate medium, yields a labeled product of 100% radiochemical purity with approximately 50% chemical yield [1]. Critically, this method is documented to produce optical isomers of selenomethionine-75Se without racemization, enabling the manufacture of either enantiopure or racemic (DL) product with full control over stereochemical identity [1]. This stands in contrast to biosynthetic routes using yeast, which produce a mixture of isomers and may introduce radiochemical impurities from metabolic byproducts [2].

Radiochemical purity Manufacturing specification Quality control

Favorable Physical Decay Characteristics of Se-75 vs. Short-Lived Isotopes for Routine Diagnostic Use

The physical properties of Se-75—a half-life of 128 days and a principal gamma emission at 0.27 MeV—have been explicitly identified as well suited to scanning [1]. This half-life is substantially longer than that of Tc-99m (6.01 hours) or C-11 (20.4 minutes), isotopes that have been investigated for amino acid-based pancreatic imaging but impose severe logistical constraints on synthesis-to-injection timing [2]. The 0.27 MeV gamma energy falls within the optimal detection range of standard Anger gamma cameras, yielding high counting efficiency without the excessive collimator penetration associated with higher-energy emitters such as I-131 (0.364 MeV with additional high-energy components) [3]. The 128-day half-life permits centralized manufacturing, quality control release testing, and distribution to remote clinical sites without the decay losses that render ultra-short-lived isotopes impractical for widespread deployment.

Radioisotope selection Nuclear medicine logistics Gamma camera imaging

Quantitative Hepatic Focal Lesion Characterization: 75Se-Selenomethionine vs. 198Au-Colloid Subtraction Imaging

In dual-channel subtraction scanning, 75Se-selenomethionine uptake in hepatic focal lesions was compared with 198Au-colloid distribution. Avascular lesions including cysts, abscesses, scars, pseudotumors, and extrinsic pressure defects demonstrated little or no 75Se activity. Metastatic lesions displayed varying levels of selenium concentration. Hepatocellular carcinoma concentrated selenium in amounts equal to normal hepatic parenchyma, making it detectable only through subtraction of the 198Au liver image from the 75Se image [1]. The correlation between lesion vascularity and 75Se concentration was high overall, though not necessarily directly proportional [1]. This differential uptake pattern—absent in conventional colloid-only liver scanning—adds metabolic information to the anatomic defect, enabling discrimination between lesion types that appear identical on standard 99mTc-sulfur colloid or 198Au-colloid scans.

Liver imaging Subtraction scintigraphy Hepatocellular carcinoma

Procurement-Relevant Application Scenarios for DL-Selenomethionine Se-75 Supported by Quantitative Evidence


Pancreatic Scintigraphy for Space-Occupying Lesion Detection

DL-Selenomethionine Se-75 is the historically validated radiopharmaceutical for pancreas visualization by gamma camera imaging. As demonstrated by Blau and Bender, administration of 3–3.5 µCi/kg intravenously followed by scanning 30 minutes post-injection yields pancreas visualization in approximately two-thirds of patients, with the capability to detect space-occupying lesions ≥2 cm in diameter as photopenic defects [1]. The compound's active incorporation into pancreatic digestive enzyme synthesis provides functional contrast that cannot be achieved with perfusion-only tracers [1]. When compared with alternative 75Se-amino acids tested in clinical screening programs, only selenomethionine achieved pancreatic concentration sufficient for diagnostic-grade imaging [2].

Dual-Channel Subtraction Liver Scanning for Hepatocellular Carcinoma Identification

In patients with hepatic focal lesions, 75Se-selenomethionine combined with 198Au-colloid (or 99mTc-sulfur colloid) in a dual-channel subtraction acquisition separates metabolically active hepatocellular carcinoma—which concentrates selenium equally to normal liver parenchyma—from avascular lesions that show no 75Se uptake [3]. This functional-metabolic differentiation is not achievable with colloid-only liver scanning and provides procurement value by upgrading a standard liver scan to a procedure capable of lesion characterization [3].

Whole-Body Selenium Metabolism and Retention Studies in Nutritional Research

The superior intestinal absorption (95–97% in rats; 95.5–97.3% in humans) and prolonged whole-body retention (biological half-time 207–290 days in humans) of 75Se from selenomethionine, compared with 91–93% absorption and faster clearance from inorganic 75Se-selenite [4][5], establish DL-selenomethionine Se-75 as the preferred tracer for long-term selenium metabolic studies. The 128-day physical half-life of Se-75 enables extended observation periods without the need for repeat dosing, while the organic form mimics dietary selenium incorporation into selenoproteins, providing physiologically relevant data on selenium storage and turnover in tissues [5].

Investigational Tumor Imaging Exploiting DL-Racemic Enantiomer Properties

The DL-racemic formulation combines the pancreas-targeting properties of the L-enantiomer with the several-fold higher tumor uptake of the D-enantiomer documented in murine sarcoma and carcinoma models [6]. Procurement of the racemic form, rather than enantiopure L-selenomethionine-75Se, provides a single-agent platform for research programs investigating dual-purpose pancreatic and tumor imaging protocols, or comparative studies evaluating enantiomer-specific transport mechanisms in neoplastic tissue [6].

Quote Request

Request a Quote for Selenomethionine Se-75, DL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.